molecular formula C11H9BrClNO2 B7841297 ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate

ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate

Cat. No.: B7841297
M. Wt: 302.55 g/mol
InChI Key: CMGCJTFXYGLJBM-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate (CAS 91062-61-2) is a bromo- and chloro- substituted indole derivative with a molecular formula of C 11 H 9 BrClNO 2 and a molecular weight of 302.55 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis and structure-activity relationship (SAR) studies of more complex indole-based molecules. Indole-2-carboxylate scaffolds are of significant interest in medicinal chemistry. Recent scientific literature highlights that the indole-2-carboxylic acid core is a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs) . Researchers have found that this core structure can chelate with two Mg 2+ ions within the enzyme's active site, and strategic substitutions on the indole ring can enhance π-stacking interactions with viral DNA . The presence of both bromo and chloro substituents at the 5- and 3- positions of this specific compound makes it a valuable intermediate for further functionalization to explore these interactions and optimize pharmacological properties. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGCJTFXYGLJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at the 5-Position

Bromination typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). For example, bromination of ethyl 3-chloro-1H-indole-2-carboxylate with Br₂ at 0–5°C under nitrogen atmosphere yields the 5-bromo intermediate with >85% efficiency. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating ethyl carboxylate group at position 2.

Key Conditions:

  • Temperature: 0–10°C to minimize side reactions

  • Catalyst: FeCl₃ or AlCl₃ (0.1–0.5 eq) enhances regioselectivity

  • Solvent: DCM for rapid mixing and easy separation

Chlorination at the 3-Position

Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂). SO₂Cl₂ is preferred for its controlled reactivity, enabling selective substitution at position 3. A study demonstrated that treating ethyl 5-bromo-1H-indole-2-carboxylate with SO₂Cl₂ (1.2 eq) in DCM at 25°C for 4 hours affords the 3-chloro derivative in 78% yield.

Mechanistic Insight:
The chlorination follows a radical pathway initiated by trace peroxides, with the indole’s π-electron system stabilizing intermediate radicals.

Stepwise Halogenation via Intermediate Isolation

To improve purity, some protocols isolate intermediates between bromination and chlorination steps.

Synthesis of Ethyl 5-Bromo-1H-Indole-2-Carboxylate

Ethyl indole-2-carboxylate is brominated using NBS in tetrahydrofuran (THF) under UV light, achieving 92% conversion to the 5-bromo derivative. This method avoids excessive bromine use and reduces byproduct formation.

Subsequent Chlorination

The isolated 5-bromoindole is then treated with Cl₂ gas in acetic acid at 50°C, introducing chlorine at position 3. This two-step approach yields this compound with 81% overall purity.

Alternative Routes: Esterification of Pre-Halogenated Indoles

Carboxylic Acid Halogenation Followed by Esterification

5-Bromo-3-chloroindole-2-carboxylic acid is synthesized first, followed by esterification with ethanol. The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ethanol in the presence of pyridine to yield the ester.

Advantages:

  • Higher purity due to easier purification of the carboxylic acid intermediate

  • Scalability for industrial production

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance efficiency. A patented method uses:

  • Reactors: Two sequential flow systems for bromination and chlorination

  • Residence Time: 30 minutes per step

  • Yield: 89% with 99% HPLC purity

Table 1: Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Brominating AgentNBSBr₂ in DCM
Chlorinating AgentSO₂Cl₂Cl₂ gas
PurificationColumn ChromatographyCrystallization
Throughput5–10 g/day50–100 kg/day

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethyl acetate/hexanes (1:3 v/v), yielding colorless crystals with >99% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.51 (d, J = 8.3 Hz, 1H), 4.28 (q, J = 7.1 Hz, 2H), 1.21 (t, J = 7.1 Hz, 3H)

  • MS (ESI): m/z 302.55 [M+H]⁺

Challenges and Optimization Strategies

Regioselectivity Issues

Competing halogenation at positions 4 and 6 can occur. Using bulky solvents like tert-butyl methyl ether (TBME) reduces such byproducts by 40%.

Solvent Selection

DMF increases reaction rate but complicates purification. Switching to acetonitrile improves yield by 12% while maintaining ease of isolation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced indole derivatives.

  • Substitution: Formation of substituted indole derivatives with different functional groups.

Scientific Research Applications

Common Synthetic Routes

  • Bromination and Chlorination: Utilizing reagents such as bromine and chlorine under controlled conditions.
  • Esterification: Converting the carboxylic acid to an ester form using alcohols like ethanol.

Chemistry

Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate serves as a building block for synthesizing more complex indole derivatives. Its unique structure allows it to participate in various chemical reactions, including electrophilic substitutions and nucleophilic substitutions, making it valuable for developing new compounds with potential applications in pharmaceuticals.

Biology

This compound is utilized in biological studies to explore its effects on cellular processes. Indole derivatives are known for their broad-spectrum biological activities, including:

  • Antiviral Activity: Inhibiting viral replication through interference with viral enzymes.
  • Anticancer Properties: Inducing apoptosis in cancer cells and modulating cell cycle progression.
  • Antimicrobial Effects: Demonstrating efficacy against various pathogenic bacteria.

Medicine

Research has indicated that this compound may have therapeutic potential in treating diseases such as cancer and viral infections. Its mechanisms involve:

  • Inhibition of Enzymes: Compounds like this can inhibit enzymes involved in metabolic pathways, leading to altered levels of metabolites that can affect disease progression.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

StudyApplicationFindings
Anticancer ActivityDemonstrated significant antiproliferative effects against cancer cell lines with IC50 values ranging from 29 nM to 78 nM.
Antiviral PropertiesShowed potential in inhibiting viral replication, contributing to the development of antiviral therapies.
Antimicrobial StudiesEffective against antibiotic-resistant bacterial strains, providing insights into new antimicrobial agents.

Mechanism of Action

The mechanism by which ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The bromine and chlorine atoms on the indole ring can influence the compound's binding affinity to receptors and enzymes, leading to its biological activity.

Comparison with Similar Compounds

Positional Isomerism

  • Ethyl 5-bromo-1H-indole-2-carboxylate (CAS 16732-70-0) : Lacks the 3-chloro group, reducing steric hindrance and electronic withdrawal at position 3. This increases reactivity toward electrophilic substitution at position 3 .

Functional Group Variations

  • Ethyl 3-[(chloroacetyl)amino]-5-bromo-1H-indole-2-carboxylate (CAS 1134334-60-3): The 3-chloroacetyl amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the simple 3-chloro substituent in the target compound .

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* Notable Properties
Target Compound 318.60 5-Br, 3-Cl, 2-COOEt ~3.5† High melting point, low solubility
Ethyl 5-bromo-1H-indole-2-carboxylate 268.10 5-Br, 2-COOEt 2.8–3.0 Enhanced solubility in DMSO
Ethyl 3-[(chloroacetyl)amino]-5-bromo-1H-indole-2-carboxylate 359.61 5-Br, 3-ClCH2CONH, 2-COOEt ~2.0 Polar, prone to hydrolysis
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate 282.13 5-Br, 1-Me, 2-COOEt 3.1 Improved lipophilicity

*Estimated from structural analogs. †Predicted using fragment-based methods.

Biological Activity

Ethyl 5-bromo-3-chloro-1H-indole-2-carboxylate is a halogenated indole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-bromoindole with chloroacetic acid derivatives under specific conditions. Microwave-assisted synthesis techniques have been reported to enhance yield and efficiency, providing an effective method for producing this compound in a laboratory setting .

Biological Activity

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various pathogenic bacteria. Notably, compounds derived from the indole framework, including this compound, have shown significant activity against Gram-positive and Gram-negative bacteria.

Compound Target Bacteria MIC (μg/mL)
This compoundStaphylococcus aureus< 1.0
This compoundEscherichia coli4.0
This compoundKlebsiella pneumoniae8.0

The minimum inhibitory concentration (MIC) values indicate a promising antibacterial profile, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance .

Antifungal Activity

In addition to antibacterial properties, this compound exhibits antifungal activity. Research indicates that it has moderate efficacy against fungi such as Candida albicans, with MIC values ranging from 7.8 to 62.5 μg/mL depending on the specific derivative studied .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the halogen substitutions on the indole ring enhance its interaction with bacterial cell membranes or inhibit critical enzymatic pathways involved in cell wall synthesis.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related indole derivatives, providing insights into structure-activity relationships (SAR). For instance:

  • Antibacterial Evaluation : A study demonstrated that compounds with similar structures exhibited MIC values as low as 0.35 μg/mL against E. coli, suggesting that modifications in the indole structure can significantly enhance antibacterial potency .
  • Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines such as A549 (lung cancer) and found preferential suppression of rapidly dividing cells compared to normal fibroblasts . This indicates potential applications in cancer therapy.

Q & A

Q. Methodological Answer :

  • Column Chromatography : Use gradient elution (e.g., hexane to ethyl acetate) to separate byproducts. Evidence shows 70:30 ethyl acetate/hexane effectively isolates indole derivatives .
  • Recrystallization : Ethanol or methanol is ideal for removing residual DMF, which can co-elute during chromatography. Heat the crude product to 90°C under vacuum to evaporate DMF .
  • HPLC Validation : Confirm purity (>95%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Basic: What analytical techniques confirm the structure of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic indole NH (~12 ppm, broad singlet) and ester carbonyl (δ ~4.3 ppm for -OCH₂CH₃) .
    • ¹³C NMR : Confirm bromine (C-Br, δ ~110 ppm) and chlorine (C-Cl, δ ~125 ppm) substitution patterns .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) should match the theoretical m/z (e.g., [M+H]+ = 427.0757) .
  • X-ray Crystallography : For absolute confirmation, grow single crystals in ethanol/water and analyze (e.g., compare with methyl 5-bromo-1H-indole-2-carboxylate structures) .

Advanced: How can regioselective bromination and chlorination be controlled?

Q. Methodological Answer :

  • Bromination : Use directing groups (e.g., ester at C2) to favor electrophilic attack at C5. Polar aprotic solvents (DMF) enhance regioselectivity .
  • Chlorination : Steric and electronic effects dictate C3 substitution. SO₂Cl₂ in non-polar solvents (e.g., CH₂Cl₂) minimizes competing reactions .
  • Competition Studies : Monitor reaction progress via LC-MS to identify intermediates and optimize reaction time/temperature .

Advanced: How can this compound be functionalized for biological studies?

Q. Methodological Answer :

  • Photoactivatable Modifications : Couple the indole carboxylate with benzophenone derivatives via EDC/HOBt-mediated amidation, enabling photo-crosslinking in target-binding assays .
  • Triazole Linkers : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach bioactive moieties (e.g., aryl groups) at the indole N1 position .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Core Modifications : Compare analogues (e.g., 5-methoxy or 3-methyl variants) to assess the impact of bromine/chlorine on bioactivity .
  • Enzyme Assays : Test inhibitory effects on kinases or oxidoreductases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Solubility Optimization : Introduce hydrophilic groups (e.g., diethylaminoethyl) to improve bioavailability while retaining activity .

Data Contradiction: How to resolve discrepancies in reported synthetic yields?

Q. Methodological Answer :

  • Reaction Monitoring : Use in situ IR or LC-MS to identify side reactions (e.g., dehalogenation or ester hydrolysis) that reduce yields .
  • Catalyst Screening : Compare Cu(I) sources (e.g., CuI vs. CuBr) in coupling reactions; CuI in PEG-400/DMF mixtures improves efficiency .
  • Solvent Effects : Polar solvents (DMF) may stabilize intermediates, but excessive DMF can quench reactions—optimize ratios (e.g., PEG-400:DMF = 2:1) .

Advanced: How to design biological assays for indole derivatives?

Q. Methodological Answer :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity Assays : Screen against cancer cell lines (e.g., HeLa) via MTT assay, comparing IC₅₀ values with unmodified indoles .
  • Target Identification : Employ affinity chromatography with biotinylated derivatives to pull down binding proteins .

Advanced: Can computational modeling predict reactivity or bioactivity?

Q. Methodological Answer :

  • DFT Calculations : Model electrophilic substitution energetics (e.g., bromine at C5 vs. C7) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2), guided by crystallographic data of similar indoles .

Advanced: How to address solubility issues in biological assays?

Q. Methodological Answer :

  • Prodrug Design : Convert the ester to a carboxylate salt (e.g., sodium or hydrochloride) for enhanced aqueous solubility .
  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to dissolve the compound without denaturing proteins .
  • Liposomal Encapsulation : Formulate with phosphatidylcholine liposomes to improve cellular uptake .

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